4-(4-Bromo-2-chlorobenzyl)morpholine
Description
The Morpholine (B109124) Core in Pharmaceutical Research and Development
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination of features has established it as a cornerstone in the design of new therapeutic agents.
In the realm of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The morpholine moiety is widely recognized as such a structure. ontosight.ainih.govacs.orgresearchgate.net Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its utility. researchgate.net
Furthermore, the morpholine ring is a versatile synthetic scaffold. ontosight.ai A variety of synthetic methodologies are available for its construction and functionalization, allowing for the facile incorporation of this moiety into a diverse range of molecular architectures. ontosight.aibsef.com This synthetic accessibility enables the creation of large libraries of morpholine-containing compounds for high-throughput screening and structure-activity relationship (SAR) studies.
The broad spectrum of pharmacological activities associated with morpholine derivatives is extensive and includes:
Anticancer researchgate.nete3s-conferences.orgresearchgate.net
Anti-inflammatory researchgate.netresearchgate.net
Antimicrobial e3s-conferences.org
Antiviral e3s-conferences.org
Anticonvulsant e3s-conferences.org
Antidepressant researchgate.net
The introduction of halogen atoms, such as bromine and chlorine, into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its biological activity and pharmacokinetic properties. nih.govbenthamdirect.comresearchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity for its target. mdpi.comresearchgate.net
Chlorine: The substitution of a hydrogen atom with a chlorine atom can lead to dramatic improvements in potency, sometimes by several orders of magnitude, an effect that has been termed the "magic chloro" effect. acs.org Chlorine atoms can enhance binding to target proteins through van der Waals interactions and by polarizing the aromatic ring to increase non-bonding interactions. researchgate.net There are over 250 FDA-approved drugs that contain chlorine, highlighting its importance in drug design. acs.orgnih.gov Chlorine is a key component in drugs used to treat a wide range of conditions, including cancer, high blood pressure, and depression. medicinenet.com
Bromine: Bromine, being larger and more polarizable than chlorine, can also significantly impact a compound's biological profile. wikipedia.org Brominated compounds have shown potential in the development of antimicrobial, antiviral, and anticancer drugs. tethyschemical.comnih.govazom.com The bromide ion itself has inhibitory effects on the central nervous system and has historically been used in sedatives and antiepileptics. wikipedia.orglibretexts.org The ability of bromine to form halogen bonds, a type of non-covalent interaction, can contribute to the stability of ligand-target complexes. benthamdirect.com
The presence of both a bromo and a chloro substituent on the benzyl (B1604629) ring of 4-(4-bromo-2-chlorobenzyl)morpholine suggests a deliberate design choice to leverage the combined effects of these halogens to potentially enhance its biological activity and drug-like properties.
Overview of Research Trajectories for N-Benzyl Morpholine Derivatives
The N-benzyl morpholine scaffold is a common motif in medicinal chemistry, with research exploring its potential across various therapeutic areas. The benzyl group provides a lipophilic component that can be readily modified with different substituents to probe structure-activity relationships.
Research into N-benzyl morpholine derivatives has led to the discovery of compounds with a range of biological activities. For example, certain derivatives have been investigated as potential cannabinoid agonists. mdpi.com In the field of oncology, N-benzyl morpholine analogs have been explored as inhibitors of EZH2, a histone methyltransferase implicated in cancer. nih.gov Furthermore, derivatives incorporating the N-benzyl morpholine moiety have been synthesized and evaluated for their antitumor properties, with some showing promising cytotoxic activity against various cancer cell lines. e3s-conferences.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromo-2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOJSSSLWVXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Bromo 2 Chlorobenzyl Morpholine
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Analysis of Conformational Preferences and Intermolecular Interactions
Without primary data from experimental characterization of "4-(4-Bromo-2-chlorobenzyl)morpholine," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Analysis of Intermolecular Interactions in this compound Unexplored by Hirshfeld Surface Analysis
A comprehensive search for the advanced structural elucidation and spectroscopic characterization of this compound, specifically focusing on its intermolecular interactions via Hirshfeld surface analysis, reveals a significant gap in the existing scientific literature. At present, there are no publicly available research articles or crystallographic database entries that provide a detailed Hirshfeld surface analysis for this particular compound.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique relies on the precise atomic coordinates obtained from single-crystal X-ray diffraction data. The analysis generates graphical representations of molecular shapes and highlights regions involved in different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. By partitioning the crystal space into regions defined by the electron distribution of the molecules, Hirshfeld surface analysis offers quantitative insights into the nature and prevalence of these interactions.
For a Hirshfeld surface analysis of this compound to be conducted, a foundational prerequisite is the determination of its crystal structure. This involves synthesizing the compound, growing single crystals of suitable quality, and analyzing them using X-ray crystallography. The resulting crystallographic information file (CIF) would contain the essential data required to perform the computational analysis of its intermolecular interactions.
While studies on other morpholine (B109124) derivatives and compounds containing bromo- and chloro- substituents have utilized Hirshfeld surface analysis to detail their crystal packing and intermolecular contacts, no such investigation has been reported for this compound itself. Therefore, detailed research findings, data tables, and discussions pertaining to the Hirshfeld surface analysis of this specific compound cannot be provided at this time. Further experimental research, beginning with the crystallographic characterization of this compound, is necessary to enable such an analysis.
Computational Chemistry and Theoretical Modeling of 4 4 Bromo 2 Chlorobenzyl Morpholine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is frequently employed to determine a molecule's optimized geometry, electronic properties, and reactivity. researchgate.nettci-thaijo.org
Geometry optimization calculations using DFT would determine the most stable three-dimensional conformation of 4-(4-bromo-2-chlorobenzyl)morpholine. This process finds the arrangement of atoms that corresponds to the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. Such an analysis would likely confirm the expected chair conformation of the morpholine (B109124) ring and the relative orientation of the substituted benzyl (B1604629) group.
Electronic structure analysis would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical behavior.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Morpholine) | ~1.46 Å |
| C-O Bond Length (Morpholine) | ~1.43 Å |
| C-Br Bond Length (Phenyl) | ~1.91 Å |
| C-Cl Bond Length (Phenyl) | ~1.74 Å |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.netclinicsearchonline.org It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net Different colors on the MEP surface represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netclinicsearchonline.org
For this compound, an MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the halogen atoms, highlighting these as potential sites for hydrogen bonding or other electrostatic interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO is often localized on the more electron-rich parts of a molecule, such as the morpholine nitrogen, while the LUMO is typically found on electron-deficient areas, like the substituted phenyl ring.
Table 2: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net It is widely used in drug discovery to understand and predict ligand-target interactions. mdpi.com
Docking simulations of this compound with a specific protein target would predict the most likely binding pose within the protein's active site. The simulation software calculates a binding affinity or docking score, which is an estimate of the binding strength. Lower binding energy values typically indicate a more stable and favorable interaction. Without a specified biological target, no specific binding modes can be predicted.
A detailed analysis of the docked pose reveals the key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, this would involve identifying potential hydrogen bonds between the morpholine's oxygen or nitrogen atoms and amino acid residues in the protein. Furthermore, pi-stacking interactions between the aromatic benzyl ring and aromatic amino acid side chains (like phenylalanine, tyrosine, or tryptophan) would be assessed. These interactions are crucial for determining the specificity and strength of the binding.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can provide detailed insights into the conformational stability and dynamic behavior of a molecule like this compound in a simulated biological environment, such as in aqueous solution.
A typical MD simulation would involve placing the molecule in a simulated box of water molecules and calculating the forces between atoms using a chosen force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a period of nanoseconds or even microseconds.
Expected Research Findings from MD Simulations:
Conformational Analysis: MD simulations would reveal the preferred three-dimensional arrangements (conformations) of the molecule. Key dihedral angles, such as those around the bond connecting the benzyl group to the morpholine ring, would be monitored to identify the most stable and frequently adopted conformations.
Flexibility and Rigidity: The simulations would highlight which parts of the molecule are flexible and which are more rigid. The morpholine ring is expected to exhibit a stable chair conformation, while the benzyl group would have more rotational freedom.
Solvent Interactions: The dynamic behavior of the molecule in relation to surrounding water molecules would be analyzed. This includes the formation and breaking of hydrogen bonds between the morpholine's oxygen and nitrogen atoms and water, which influences its solubility and bioavailability.
Energy Landscapes: By analyzing the potential energy of the system throughout the simulation, a conformational energy landscape can be constructed. This landscape would show the relative energies of different conformations, with the most stable conformations residing in the lowest energy wells.
Hypothetical Data Table from MD Simulations:
| Parameter | Predicted Value/Observation |
| Most Stable Conformation | The morpholine ring adopts a chair conformation, with the benzyl substituent in an equatorial position to minimize steric hindrance. |
| Key Dihedral Angle (C-C-N-C) | Fluctuations around a mean value, indicating rotational freedom of the benzyl group. |
| Root Mean Square Fluctuation (RMSF) | Higher RMSF values for the atoms of the benzyl group compared to the more rigid morpholine ring. |
| Solvent Accessible Surface Area (SASA) | A calculated value that would provide insight into the molecule's exposure to the solvent. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The process would involve:
Data Collection: Gathering a dataset of molecules with similar core structures to this compound and their corresponding measured biological activities (e.g., IC50 values against a specific target).
Descriptor Calculation: For each molecule, a variety of physicochemical and structural properties, known as molecular descriptors, would be calculated. These can include electronic, steric, and hydrophobic parameters.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Predictive Analytics for this compound:
A validated QSAR model could be used to:
Predict the biological activity of this compound.
Suggest modifications to its structure that might enhance its activity. For example, the model might indicate that increasing hydrophobicity at a certain position could improve efficacy.
Prioritize which new derivatives should be synthesized and tested, thereby saving time and resources in the drug discovery process.
Hypothetical QSAR Model Equation:
Biological Activity (log 1/C) = a(logP) - b(Molecular Volume) + c(Dipole Moment) + d
Where a, b, and c are coefficients determined by the regression analysis, and d is a constant.
Hypothetical Data Table for QSAR Descriptors:
| Descriptor | Definition | Predicted Influence on Activity (Hypothetical) |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Positive correlation |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Negative correlation |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Negative correlation |
| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | No significant correlation |
Computational Assessment of Drug Likeness Parameters
The "drug-likeness" of a molecule is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability. ijpsonline.com Computational methods are widely used to predict these properties based on the molecular structure. One of the most well-known sets of guidelines is Lipinski's Rule of Five. wikipedia.orgunits.itdrugbank.com
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org
A molecular mass less than 500 daltons. wikipedia.org
An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org
Assessment of this compound:
The chemical structure of this compound can be analyzed to predict its compliance with these rules.
Molecular Weight: The molecular formula is C11H13BrClNO, giving a molecular weight of approximately 290.59 g/mol . sigmaaldrich.com
Hydrogen Bond Donors: There are no O-H or N-H bonds, so the number of hydrogen bond donors is 0.
Hydrogen Bond Acceptors: The morpholine ring contains one nitrogen and one oxygen atom, both of which can act as hydrogen bond acceptors, giving a total of 2.
LogP: The calculated logP (a measure of lipophilicity) for this molecule would need to be determined using computational software, but based on its structure containing a halogenated benzene (B151609) ring, it is expected to be moderately lipophilic.
Predicted Drug-Likeness Parameters:
| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 290.59 | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Calculated LogP | Estimated to be between 2 and 4 | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
Based on this computational assessment, this compound is predicted to have favorable drug-like properties and to be compliant with Lipinski's Rule of Five, suggesting it has a higher likelihood of being an orally bioavailable drug.
Structure Activity Relationship Sar Investigations of 4 4 Bromo 2 Chlorobenzyl Morpholine and Analogues
Impact of Morpholine (B109124) Ring Substitution on Biological Activity
The morpholine ring is not merely an inert scaffold; its structure and substitutions can profoundly influence the biological activity of the parent compound. It can serve as a key pharmacophore, engaging in direct interactions with a biological target, or it can act as a conformational constraint to orient other functional groups for optimal binding. nih.govnih.gov
Furthermore, conformational rigidity of the morpholine ring can be a key determinant of activity. The synthesis of bridged morpholine derivatives, such as those with a 3,5-ethylene bridge, has led to compounds with potent inhibitory activity against targets like mTOR. e3s-conferences.org This indicates that locking the morpholine ring into a specific conformation can enhance its binding affinity by reducing the entropic penalty upon binding to a receptor. The oxygen atom within the morpholine ring is also of critical importance, as it can act as a hydrogen bond acceptor, forming key interactions with amino acid residues like valine in the active sites of enzymes. nih.gov The weak basicity of the morpholine nitrogen also influences the molecule's pKa, which is a critical factor for its absorption, distribution, and target engagement. nih.gov
Role of Halogen Substituents on the Benzyl (B1604629) Moiety
The nature and position of halogen substituents on the benzyl portion of 4-(4-Bromo-2-chlorobenzyl)morpholine are critical determinants of biological activity. Halogens influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions such as halogen bonds with the target protein. SAR studies have consistently shown that attaching a halogen-substituted aromatic ring to a morpholine scaffold can lead to a significant increase in inhibitory action against various targets. e3s-conferences.org
The specific type of halogen (fluorine, chlorine, or bromine) can have a dramatic effect on a compound's potency. These differences arise from variations in size, electronegativity, and the ability to act as a halogen bond donor. While direct SAR data for this compound is limited, studies on closely related scaffolds provide valuable insights. For example, in a series of chiral alkoxymethyl morpholine analogs designed as dopamine (B1211576) D4 receptor antagonists, the interplay between different halogens was evident. nih.gov
A comparison of analogs with different halogen substitutions at the 3- and 4-positions of the phenyl ring revealed that a 4-chloro-3-fluorophenyl substitution was nearly ten times more potent than a 3-chloro-4-fluorophenyl arrangement. nih.gov This highlights that not only the type of halogen but its interplay with other substituents is crucial. The 3,4-dichloro analog showed potency comparable to the more active 4-chloro-3-fluorophenyl compound, suggesting that in this series, chlorine at the 4-position is more favorable than fluorine. nih.gov
| Compound Analogue (Substitution on Phenyl Ring) | Biological Target | Potency (Ki in nM) nih.gov |
|---|---|---|
| 3-Chloro-4-fluorophenyl | Dopamine D4 Receptor | 170 |
| 4-Chloro-3-fluorophenyl | Dopamine D4 Receptor | 19.1 |
| 3,4-Dichlorophenyl | Dopamine D4 Receptor | 27 |
The position of halogens on the benzyl ring (ortho, meta, or para) dictates the molecule's shape and electronic distribution, which in turn affects its ability to fit into a receptor's binding pocket. The substitution pattern of this compound, with halogens at the ortho (2-chloro) and para (4-bromo) positions, is a common strategy to probe different regions of a binding site.
Studies on other morpholine-containing scaffolds, such as quinazoline (B50416) derivatives, have shown that substitution at the para-position of the phenyl moiety with electron-withdrawing groups like chlorine, bromine, or fluorine generally leads to higher inhibitory activity compared to electron-donating groups. mdpi.com In some cases, small and lipophilic groups such as bromine and chlorine are most effective when placed in the meta position. mdpi.com The data from the dopamine D4 receptor antagonists further illuminates the positional effects. A simple transposition of fluorine and chlorine atoms between the meta (3) and para (4) positions resulted in a profound change in potency, with the 4-chloro-3-fluoro analog being significantly more active than the 3-chloro-4-fluoro analog. nih.gov This underscores the high sensitivity of receptor-ligand interactions to the precise placement of substituents.
| Compound Analogue (Substitution on Phenyl Ring) | Biological Target | Potency (Ki in nM) nih.gov |
|---|---|---|
| 3-Chloro-4-fluorophenyl (meta-Chloro, para-Fluoro) | Dopamine D4 Receptor | 170 |
| 4-Chloro-3-fluorophenyl (para-Chloro, meta-Fluoro) | Dopamine D4 Receptor | 19.1 |
Contribution of the Benzyl Linker to Molecular Recognition
The length and nature of this linker are critical. In studies of other compound series, extending the single methylene (B1212753) (-CH₂-) benzyl linker to a two-carbon ethylene (B1197577) chain was found to reduce biological activity, indicating that the specific distance and conformational freedom afforded by the benzyl group are finely tuned for target engagement. nih.gov The benzyl group itself can also be a site for metabolism or for establishing further interactions within the binding pocket, potentially through dispersion forces with hydrophobic residues. conicet.gov.ar
Stereochemical Aspects in SAR Studies
Chirality can have a profound impact on the biological activity of morpholine derivatives. When a substitution is introduced on the morpholine ring, it can create a stereocenter, leading to the existence of enantiomers (R and S forms). These enantiomers, while chemically identical, can have vastly different pharmacological and pharmacokinetic profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov
One enantiomer may bind to the target receptor with much higher affinity than the other, meaning it is responsible for the desired therapeutic effect. The other enantiomer might be inactive, less active, or in some cases, contribute to off-target effects. For a series of chiral alkoxymethyl morpholine antagonists, it was demonstrated that the biological activity resided primarily in the (S)-enantiomer. nih.gov This highlights the importance of stereochemistry in drug design and the necessity of synthesizing and testing enantiomerically pure compounds to fully understand the SAR. The development of stereospecific syntheses is therefore a crucial aspect of medicinal chemistry programs involving chiral morpholine scaffolds. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Bromo-2-chlorobenzyl)morpholine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, benzyl halide intermediates (e.g., 4-bromo-2-chlorobenzyl chloride) may react with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization includes monitoring reaction progress via TLC or LC-MS to adjust stoichiometry and temperature.
Q. How can solubility and stability of this compound be assessed for in vitro assays?
- Methodological Answer : Use the shake-flask method in phosphate-buffered saline (pH 7.4) at room temperature. Centrifuge samples to remove undissolved particles, and quantify solubility via UV-Vis spectroscopy at λmax (typically 250–300 nm for aromatic systems). Stability studies should include HPLC analysis over 24–48 hours under assay conditions (e.g., 37°C) .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer :
- NMR : Assign protons on the morpholine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) using ¹H and ¹³C NMR. Compare with analogs like 4-(2-chlorobenzyl)morpholine .
- Raman/IR : Identify C-Br (~500–600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches. Use pressure-dependent Raman to detect conformational changes (e.g., split/merge peaks at 0.7–2.5 GPa) .
Advanced Research Questions
Q. How can high-pressure Raman spectroscopy resolve conformational changes in crystalline this compound?
- Methodological Answer : Use a diamond anvil cell to apply pressure (0–3.5 GPa). Monitor shifts in C-H stretching modes (2980–3145 cm⁻¹) and morpholine ring vibrations (1100–1200 cm⁻¹). Discontinuities in dω/dp plots (e.g., at 1.7 GPa) suggest phase transitions. Cross-validate with X-ray diffraction to correlate spectral changes with lattice distortions .
Q. How do conflicting spectral data (e.g., overlapping IR/Raman peaks) arise, and how can they be resolved?
- Methodological Answer : Overlaps may stem from vibrational coupling or crystal packing effects. Use polarized Raman to isolate symmetry-specific modes. Compare experimental data with DFT calculations (B3LYP/6-31G* basis set) to assign ambiguous peaks. For example, pressure-induced splitting of the 1175 cm⁻¹ mode indicates symmetry breaking .
Q. What strategies mitigate metabolic instability in benzylmorpholine analogs during CYP inhibition studies?
- Methodological Answer : Screen metabolic stability using recombinantly expressed CYPs (e.g., CYP2A13). Introduce electron-withdrawing groups (e.g., halogens) on the benzyl ring to reduce oxidation. For analogs like 4-(2-chloro-6-fluorobenzyl)morpholine, solubility >180 μM ensures assay compatibility .
Q. How can crystallographic refinement challenges (e.g., twinning) be addressed for this compound?
- Methodological Answer : Use SHELXL for small-molecule refinement. For twinned crystals, apply the Hooft parameter or TwinRotMat to model twin domains. Validate with R1 and wR2 convergence (<5% discrepancy). SHELXE pipelines are robust for high-throughput phasing .
Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies between computational and experimental vibrational spectra?
- Methodological Answer : Discrepancies often arise from neglecting anharmonicity or solvent effects in simulations. Apply scaling factors (0.96–0.98) to computed frequencies. Use isotopic substitution (e.g., deuterated morpholine) to confirm assignments. For example, C-H···O interactions in crystals may shift experimental peaks vs gas-phase calculations .
Q. What statistical approaches validate phase transitions observed under high pressure?
- Methodological Answer : Perform cluster analysis on Raman/IR datasets to group spectra by pressure. Use PCA (principal component analysis) to identify dominant vibrational changes. Pair with Bayesian inference to quantify transition probabilities at critical pressures (e.g., 1.7 GPa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
